molecular formula C18H11Cl B1221925 7-Chlorobenz(a)anthracene CAS No. 20268-52-4

7-Chlorobenz(a)anthracene

Cat. No.: B1221925
CAS No.: 20268-52-4
M. Wt: 262.7 g/mol
InChI Key: SBPAFMRNDOFNLB-UHFFFAOYSA-N
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Description

7-Chlorobenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₁Cl. It is a derivative of benz(a)anthracene, where a chlorine atom is substituted at the 7th position. This compound is known for its toxic and potentially carcinogenic properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Chlorobenz(a)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chlorobenz(a)anthracene is primarily used in scientific research to study the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems. It serves as a model compound in toxicological studies to understand the metabolic pathways and the formation of DNA adducts .

In chemistry, it is used to investigate the reactivity and transformation of polycyclic aromatic hydrocarbons. In biology and medicine, it helps in studying the interactions between carcinogenic compounds and cellular components .

Mechanism of Action

The mechanism of action of 7-Chlorobenz(a)anthracene involves its metabolic activation to reactive intermediates that can form covalent bonds with DNA, leading to mutations and potentially initiating carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form epoxides and dihydrodiols, which are the active intermediates responsible for its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chlorobenz(a)anthracene is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine substitution can affect the compound’s ability to form DNA adducts and its overall toxicity compared to its non-chlorinated or differently substituted analogs .

Biological Activity

7-Chlorobenz(a)anthracene (7-ClBaA) is a chlorinated derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The molecular formula of 7-ClBaA is C₁₈H₁₁Cl, and it has been extensively studied for its biological activity, particularly in relation to cancer research. This article provides a comprehensive overview of the biological activity of 7-ClBaA, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Overview

This compound is synthesized through the chlorination of benz(a)anthracene using chlorine gas in the presence of a catalyst like ferric chloride (FeCl₃). This compound is notable for its potential to form reactive intermediates that can interact with cellular macromolecules, particularly DNA.

The biological activity of 7-ClBaA is primarily attributed to its metabolic activation. Cytochrome P450 enzymes metabolize 7-ClBaA to form reactive epoxides and dihydrodiols. These metabolites can bind covalently to DNA, leading to the formation of DNA adducts, which are critical in the initiation of carcinogenesis . The following table summarizes the metabolic pathways:

Metabolite TypeDescription
EpoxidesHighly reactive intermediates that can form DNA adducts
DihydrodiolsLess reactive but can also contribute to DNA damage

Carcinogenicity Studies

Research has demonstrated that 7-ClBaA exhibits potent tumorigenic properties. In a study involving male B6C3F(1) mice, administration of 7-ClBaA resulted in a high incidence of hepatocellular adenomas and carcinomas. Specifically, 92% of treated mice developed adenomas, while 100% developed hepatocellular carcinoma when treated with doses of 1600 nmol per mouse . The study highlighted the formation of DNA adducts as a key mechanism in tumor initiation.

Neurotoxicity

In addition to its carcinogenic effects, 7-ClBaA has been implicated in neurotoxicity. A study assessing the impact on neuronal cells revealed that exposure to 7-ClBaA led to reduced cell viability and increased oxidative stress markers. Specifically, significant decreases in acetylcholinesterase (AChE) and monoamine oxidase (MAO) activities were observed, indicating potential disruption of cholinergic and monoaminergic transmission pathways .

Summary of Toxicological Findings

Study FocusFindings
CarcinogenicityHigh incidence of liver tumors in mice
NeurotoxicityReduced neuronal cell viability and enzyme activity
Oxidative StressIncreased levels of nitric oxide and decreased glutathione

Air Quality Studies

This compound is also relevant in environmental studies due to its presence as an air pollutant. Concentrations have been detected in urban air samples, highlighting its anthropogenic sources from combustion processes. Studies indicate that urban air concentrations ranged from 0.4 pg/m³ , underscoring the need for monitoring and regulation due to potential health impacts.

Case Study: Tumorigenicity in Mice

In a pivotal study by , newborn male B6C3F(1) mice were administered 7-ClBaA via intraperitoneal injections. The results showed a direct correlation between dosage and tumor incidence, confirming its classification as a potent carcinogen. The research utilized advanced techniques such as (32)P-postlabeling/HPLC to analyze DNA adduct formation.

Case Study: Neurotoxicity Assessment

Another significant study investigated the neurotoxic effects of 7-ClBaA on HT-22 neuronal cells. Results indicated that exposure led to morphological changes consistent with neuronal injury and apoptosis at higher concentrations over extended periods .

Properties

IUPAC Name

7-chlorobenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPAFMRNDOFNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174116
Record name 7-Chlorobenz(a)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20268-52-4
Record name 7-Chlorobenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20268-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chlorobenz(a)anthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chlorobenz(a)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLOROBENZ(A)ANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OZT3Q4Q8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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